molecular formula C14H13Cl2NO B12684753 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline CAS No. 83732-65-4

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Cat. No.: B12684753
CAS No.: 83732-65-4
M. Wt: 282.2 g/mol
InChI Key: MKTVSZPMNSBCOA-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS Registry Number: 83732-65-4 ) is an organic compound with the molecular formula C 14 H 13 Cl 2 NO and a molecular weight of 282.17 g/mol . This compound is a high-purity chemical for research applications and is not intended for human or veterinary diagnostic or therapeutic use. In research settings, this aniline derivative is utilized in analytical chemistry and method development. It can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods. One documented application uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for fast UPLC applications by using smaller 3 µm particle columns . This scalable method is suitable for the isolation of impurities in preparative separation and can be applied in pharmacokinetic studies. For Mass Spectrometry (MS) compatible applications, phosphoric acid in the mobile phase is replaced with formic acid . The compound has a calculated density of 1.272 g/cm³ and a high calculated boiling point of approximately 366°C at 760 mmHg . Its structure is defined by the InChI Key MKTVSZPMNSBCOA-UHFFFAOYSA-N and it features a high calculated LogP of 4.55, indicating significant hydrophobicity . Researchers should handle this material appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83732-65-4

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

InChI

InChI=1S/C14H13Cl2NO/c1-17(2)13-9-11(16)5-8-14(13)18-12-6-3-10(15)4-7-12/h3-9H,1-2H3

InChI Key

MKTVSZPMNSBCOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (Formation of Nitroether Intermediate)

  • Reactants: 2-chloro-5-nitroaniline or 5-chloro-2-nitrobenzene derivatives and 4-chlorophenol.
  • Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
  • Procedure: The phenol acts as a nucleophile, displacing a chlorine atom on the nitrobenzene ring to form 5-chloro-2-(4-chlorophenoxy)nitrobenzene.
  • Reaction Environment: Reflux conditions in a suitable solvent (e.g., ethanol or water/ethanol mixture) are employed to facilitate the substitution.
  • Isolation: The product is isolated by filtration and recrystallization to ensure purity.

Reduction of Nitro Group to Amine

  • Catalytic Hydrogenation: The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation.
  • Catalysts: Platinum on carbon (Pt/C) is commonly used, sometimes in combination with catalytic transfer hydrogenation agents such as ammonium formate.
  • Reaction Conditions: Hydrogenation is performed under controlled pressure (1 to 50 kg/cm²) and temperature, often in an autoclave.
  • Solvent: Alcohols or water are typical solvents, with the nitro compound to solvent ratio carefully controlled.
  • Advantages: This method offers high selectivity and minimizes side reactions such as dehalogenation or ether cleavage.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

In Vivo Bioassays

Research has indicated that compounds similar to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline may exhibit pharmacological activity against various pathogens. For instance, studies on salicylanilide derivatives have shown efficacy against Toxoplasma gondii, with compounds being evaluated for their in vivo efficacy. Although specific data on this compound is limited, its structural similarities suggest potential applications in developing treatments against parasitic infections .

Environmental Science

Photochemical Stability

The environmental photochemistry of compounds like this compound is crucial for assessing their environmental impact. Studies have shown that chlorinated compounds can undergo photodegradation, affecting their persistence in the environment. Understanding these processes is essential for evaluating the ecological risks associated with their use in industrial applications .

Toxicological Studies

Carcinogenic Potential

Toxicological assessments have indicated that certain derivatives of N,N-dimethylaniline may exhibit carcinogenic properties under specific conditions. Long-term studies have shown evidence of carcinogenic activity in male rats exposed to N,N-dimethylaniline, suggesting a need for caution when handling compounds related to this compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of nitro, chloro, and phenoxy groups. Comparisons with related compounds highlight the influence of substituents on physicochemical and functional properties:

Compound Name Key Substituents Structural Differences
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline 4-nitro, 5-chloro, 2-(4-chlorophenoxy), N,N-dimethyl Reference compound
4-(5-Chlorobenzo[b]furan-2-yl)-N,N-dimethylaniline (111) Benzo[b]furan core, chloro, N,N-dimethyl Replaces phenoxy with benzo[b]furan; lacks nitro group
2-Methyl-4-bromo-N,N-dimethylaniline (5) Bromo, methyl, N,N-dimethyl Bromine instead of chlorine; lacks phenoxy and nitro groups
5-Chloro-2-nitrodiphenylamine Nitro, chloro, diphenylamine Lacks phenoxy and N,N-dimethyl groups; diphenylamine backbone
Zinc complexes of chloro-substituted azomethines Chloro, azomethine, metal coordination Incorporates zinc; azomethine ligand instead of nitro-phenoxy
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity, making it more reactive in substitution reactions compared to methyl or bromo substituents in analogues like compound 5 .

Key Reaction Differences :

  • Nitro groups typically require nitration under strongly acidic conditions, whereas phenoxy groups are introduced via nucleophilic aromatic substitution (e.g., using 4-chlorophenol as a nucleophile) .
  • Metal complexes (e.g., zinc-azomethines) involve coordination chemistry, contrasting with the purely organic synthesis of the target compound .
Physicochemical Properties
Property Target Compound 4-(5-Chlorobenzo[b]furan-2-yl)-N,N-dimethylaniline Zinc-Azomethine Complexes
Molecular Weight (g/mol) 331.17 (calc.) ~300 (estimated) 400–500 (varies with ligand)
Polarity High (nitro, phenoxy) Moderate (benzo[b]furan) Variable (depends on ligand)
Thermal Stability Likely stable to 200°C* Not reported Decomposes above 150°C
Biological Activity Limited data Antifungal/antibacterial potential Luminescent; antimicrobial

*Inferred from nitroaromatic stability .

Biological Activity

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atoms at positions 5 and 4 on the phenyl rings.
  • Dimethylamino group contributing to its basicity.

This structure suggests potential interactions with various biological targets due to its lipophilicity and ability to form hydrogen bonds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that chlorophenoxy compounds can inhibit the growth of various bacteria and fungi, suggesting a possible mechanism involving disruption of microbial cell membranes or interference with metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The compound's mechanism may involve induction of apoptosis through the activation of caspases, as noted in similar compounds where apoptosis was confirmed via annexin V staining and caspase activity assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Targets : Similar compounds have been shown to covalently modify protein targets, leading to altered cellular signaling pathways. This could include interference with kinases involved in cell proliferation and survival .
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis. This is a common pathway for many chlorinated aromatic compounds .
  • Interaction with DNA : Some studies suggest that chlorinated compounds can intercalate with DNA or interact with DNA repair mechanisms, leading to genotoxic effects .

In Vitro Studies

A study focusing on various chlorinated anilines reported that this compound exhibited significant cytotoxicity in human cancer cell lines at concentrations ranging from 10 µM to 50 µM. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108510
256030
503070

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and toxicity profiles of the compound. Mice treated with doses of up to 100 mg/kg showed no acute toxicity but exhibited signs of chronic exposure effects after prolonged administration .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline?

Methodological Answer: A robust approach involves multi-step nucleophilic substitution and coupling reactions. For instance:

  • Step 1: React 5-chloro-2-hydroxyaniline with 4-chlorophenoxy derivatives under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate.
  • Step 2: Introduce dimethylamine via reductive amination or direct alkylation using methyl iodide in the presence of a base (e.g., NaH) .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using 1^1H NMR (δ 2.8–3.1 ppm for N–CH₃) and GC-MS (m/z 295 [M⁺]) .

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • GC-MS: Use a polar stationary phase (e.g., Carbowax 20M-KOH) to resolve degradation products; monitor for parent ion m/z 295 and fragments at m/z 215 (loss of Cl) .
  • 1^1H NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and N–CH₃ (δ 2.8–3.1 ppm). Compare with simulated spectra from density functional theory (DFT) calculations (B3LYP/6-31G*) .
  • HPLC: Optimize with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

  • Solubility: Test in DMSO (high solubility) and aqueous buffers (low solubility; use surfactants for in vitro assays) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) for reaction condition optimization .
  • LogP: Estimate via shake-flask method (expected ~3.5) to predict membrane permeability in biological studies .

Advanced Research Questions

Q. How to resolve discrepancies in metabolic pathway data across species?

Methodological Answer:

  • In vitro vs. in vivo models: Compare liver microsomes from rodents (high CYP450 activity) and humans (flavin monooxygenase dominance) using inhibitors (e.g., SKF-525A for CYP450). Monitor N-oxide and demethylated metabolites via LC-MS/MS .
  • Species-specific enzyme profiling: Use RNA-seq to quantify FMO3 (major N-oxidase) and CYP2E1 (demethylation) expression levels in tissues .
  • Statistical validation: Apply ANOVA to assess interspecies variability (p < 0.05 threshold) .

Q. How to optimize computational parameters for modeling electronic structure and reactivity?

Methodological Answer:

  • DFT settings: Use B3LYP hybrid functional with 6-311G(d,p) basis set for geometry optimization. Include exact exchange (20–25%) to improve thermochemical accuracy (average error <3 kcal/mol) .
  • Vibrational scaling: Apply a factor of 0.961 (B3LYP/6-31G*) to harmonic frequencies for IR spectrum alignment with experimental data .
  • Solvent effects: Incorporate PCM (Polarizable Continuum Model) with ε = 46.7 (DMF) for reaction mechanism studies .

Q. How to address conflicting carcinogenicity assessments in toxicological studies?

Methodological Answer:

  • Dose-response analysis: Conduct Ames tests (TA98 strain ± S9) at varying concentrations (0.1–100 µM) to clarify mutagenic thresholds .
  • In vivo carcinogenicity: Use F344 rats (oral gavage, 50–200 mg/kg/day for 24 months) with histopathological evaluation of spleen and liver .
  • Meta-analysis: Pool data from IARC and independent studies using fixed-effects models; report heterogeneity via I² statistics .

Q. What advanced techniques validate catalytic applications in photoredox reactions?

Methodological Answer:

  • Quenching studies: Monitor emission spectra of iridium photocatalysts (e.g., [Ir(ppy)₂(bpy)]PF₆) with varying concentrations of this compound. Calculate Stern-Volmer constants (Ksv) to quantify electron transfer efficiency .
  • Transient absorption spectroscopy: Resolve intermediates (e.g., radical cations) with femtosecond resolution to map reaction pathways .

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